BOS172722 is a potent and selective inhibitor of the Monopolar Spindle 1 (MPS1) kinase. [] MPS1 plays a crucial role in the spindle assembly checkpoint (SAC), a critical regulatory mechanism during mitosis ensuring accurate chromosome segregation. [, ] BOS172722 is classified as an antimitotic agent due to its ability to disrupt the cell cycle at the mitotic phase. [] Its primary role in scientific research is as a tool to investigate MPS1 function and the SAC, and to explore its potential as a target for anticancer therapies. [, , , , ]
The molecular formula of BOS-172722 is , with an average molecular weight of approximately 446.56 g/mol. The structure features a complex arrangement that allows it to effectively bind to the ATP site of MPS1 kinase, inhibiting its function. The specific structural data, including bond angles and distances, are typically elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy in further studies. The compound's three-dimensional conformation plays a critical role in its interaction with the target enzyme .
BOS-172722 functions primarily through its inhibition of MPS1 kinase activity, which is essential for proper mitotic progression in cancer cells. Upon binding to MPS1, BOS-172722 disrupts the kinase's regulatory functions, leading to premature progression through mitosis and resulting in chromosomal segregation errors. This mechanism enhances the efficacy of other chemotherapeutic agents like paclitaxel, which also targets microtubule dynamics during cell division. The combination therapy has demonstrated significant synergistic effects in preclinical models .
The mechanism of action for BOS-172722 involves competitive inhibition of MPS1 kinase activity. By binding to the ATP-binding site of MPS1, BOS-172722 prevents the phosphorylation of key substrates involved in the spindle assembly checkpoint. This inhibition leads to a failure in the proper alignment of chromosomes during metaphase, promoting aneuploidy and ultimately triggering apoptosis in cancer cells. In vivo studies have shown that this mechanism significantly reduces tumor viability when combined with paclitaxel treatment .
BOS-172722 exhibits several notable physical and chemical properties:
These properties contribute to its potential as a therapeutic agent in oncology.
BOS-172722 is primarily investigated for its applications in cancer treatment, particularly targeting triple-negative breast cancer. Its ability to sensitize cancer cells to conventional chemotherapy makes it a promising candidate for combination therapies aimed at enhancing treatment efficacy. Clinical trials have begun exploring its use alongside paclitaxel in patients with advanced non-haematologic malignancies . Further research may expand its application to other malignancies characterized by dysregulated MPS1 activity.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3